
4-(2-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, commonly known as piperazine, is a chemical compound that has been widely studied for its potential use in scientific research. Piperazine is a derivative of piperidine and has been found to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Antiviral and Antimicrobial Activities
4-(2-Fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide derivatives have shown significant biological activities. Specifically, some derivatives have exhibited promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities. This suggests their potential use in the development of new antiviral and antimicrobial agents (Reddy et al., 2013).
PET Dopamine D3 Receptor Radioligands
These compounds have been used in the synthesis of radioligands for positron emission tomography (PET) imaging, specifically targeting dopamine D3 receptors. This application is crucial for the study of neuropsychiatric disorders and the development of related diagnostics (Gao et al., 2008).
Serotonin 5-HT1A Receptor Antagonists
Derivatives of this compound have been identified as selective and high affinity 5-HT1A receptor antagonists. These findings are important for the development of treatments for neuropsychiatric disorders, as they offer insights into brain receptor dynamics and potential therapeutic targets (García et al., 2014).
Synthesis and Characterization Studies
These compounds have been the subject of synthesis and characterization studies, demonstrating their potential in various chemical processes and applications. These studies have also contributed to a better understanding of their chemical properties and potential uses in pharmaceuticals (Gumireddy et al., 2021).
Antitumor Activity
Some derivatives have shown antitumor activities in vitro. These findings are crucial for the ongoing search for new cancer treatments and understanding the mechanisms through which these compounds can inhibit cancer cell proliferation (Hao et al., 2017).
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-14-6-8-15(9-7-14)20-18(23)22-12-10-21(11-13-22)17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOLQRLMRQUHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2492841.png)
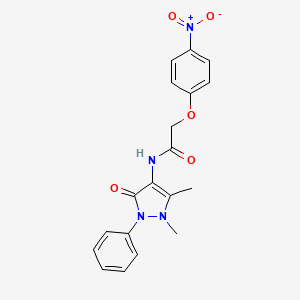
![2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2492844.png)
![(2R,4R)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2492846.png)

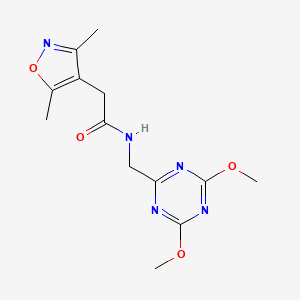
![1-Cyclopentyl-3-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2492850.png)

![1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2492854.png)

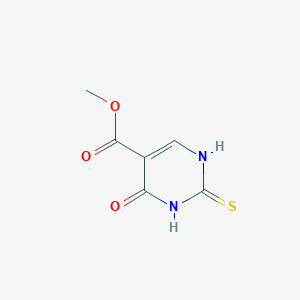
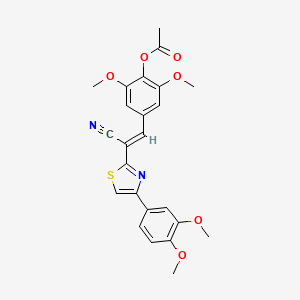
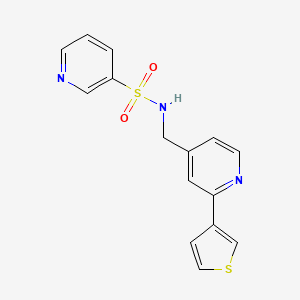
![1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2492863.png)